Product packaging for Butoxycarboxim(Cat. No.:CAS No. 34681-23-7)

Butoxycarboxim

Cat. No.: B166929
CAS No.: 34681-23-7
M. Wt: 222.26 g/mol
InChI Key: CTJBHIROCMPUKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Carbamate (B1207046) Insecticides Research

Carbamate insecticides are a diverse group of compounds derived from carbamic acid or N-methyl carbamic acid herts.ac.uk. Their primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals herts.ac.ukpic.intguidetopharmacology.org. This inhibition occurs through the carbamoylation of the enzyme's active sites, a process that is reversible herts.ac.ukpic.intguidetopharmacology.orgherts.ac.uk. The consequence of AChE inhibition is the accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, leading to continuous nerve impulse transmission and subsequent disruption of physiological functions in target pests guidetopharmacology.org.

The introduction of carbaryl (B1668338) in 1956 marked a significant milestone as the first commercially available carbamate insecticide, paving the way for the development of other compounds in this class pic.intguidetopharmacology.orgiiab.me. Butoxycarboxim, like other carbamates, functions by interfering with the cholinergic nervous system of insects iiab.me. This class of insecticides has found widespread application across various sectors, including residential, horticultural, and agricultural settings, for controlling a broad spectrum of insect pests pic.intguidetopharmacology.org.

Historical Development and Role in Agrochemical Science

This compound was introduced around 1975, establishing its presence in agrochemical science as an effective insecticide wikipedia.org. It is specifically employed for the control of sucking insects, which include common agricultural pests such as aphids, thrips, and spidermites wikipedia.org. Its application is particularly noted in the context of ornamentals wikipedia.org.

The mode of action of this compound is systemic, meaning it can be absorbed by the plant and translocated throughout its tissues, providing protection against pests that feed on different parts of the plant. It also exhibits contact and stomach action, affecting pests upon direct contact or ingestion wikipedia.org.

Chemically, this compound is characterized by several key physical and chemical properties. It is highly soluble in water and is considered non-volatile wikipedia.org. While it can be moderately persistent in soils, its persistence in water is dependent on local environmental conditions wikipedia.org. Based on its physicochemical properties, there is a potential for it to leach into groundwater wikipedia.org. The compound is also known to exist as a mixture of (E)- and (Z)-isomers, with the (E)-isomer typically present in a higher proportion, approximately 85:15 wikipedia.org.

The molecular and physical characteristics of this compound are summarized in the following tables:

Table 1: this compound Molecular Information

Property NameProperty ValueReference
Molecular FormulaC₇H₁₄N₂O₄S wikipedia.org
Molecular Weight222.26 g/mol pic.intwikipedia.org
PubChem CID61938 wikipedia.org
CAS RN34681-23-7 wikipedia.orgwikipedia.org
EC Number252-140-9 wikipedia.org
InChIKeyCTJBHIROCMPUKL-UHFFFAOYSA-N wikipedia.orgwikipedia.org

Table 2: this compound Physical Properties

Property NameProperty ValueReference
Physical FormColourless crystals herts.ac.uk
Melting Point83°C wikipedia.orgwikipedia.org
Density1.3816 (rough estimate) wikipedia.orgwikipedia.org
Refractive Index1.5690 (estimate) wikipedia.orgwikipedia.org
Water SolubilityHighly soluble wikipedia.org
VolatilityNon-volatile wikipedia.org
Isomer Ratio (E:Z)Approximately 85:15 wikipedia.org

This compound's role in agrochemical science is underscored by its specific target pest spectrum and its systemic properties, making it a valuable tool in integrated pest management programs for certain agricultural and horticultural applications wikipedia.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O4S B166929 Butoxycarboxim CAS No. 34681-23-7

Properties

IUPAC Name

(3-methylsulfonylbutan-2-ylideneamino) N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4S/c1-5(6(2)14(4,11)12)9-13-7(10)8-3/h6H,1-4H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJBHIROCMPUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NOC(=O)NC)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041698
Record name Butoxycarboxim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; [HSDB]
Record name Butoxycarboxim
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4030
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Readily soluble in polar organic solvents; slightly soluble in non-polar solvents; solubility (g/l @ 20 °C): in chloroform 186, acetone 172, isopropanol 101, toluene 29, carbon tetrachloride 5.3, cyclohexane 0.9, heptane 0.1, In water, 209 g/l @ 20 °C
Details Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 164
Record name BUTOXYCARBOXIM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.21 g/cu cm @ 20 °C
Details Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 164
Record name BUTOXYCARBOXIM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000002 [mmHg], 2.0X10-6 mm Hg @ 20 °C /Technical/
Details Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 164
Record name Butoxycarboxim
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4030
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Details Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 164
Record name BUTOXYCARBOXIM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless crystal

CAS No.

34681-23-7
Record name Butoxycarboxim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34681-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butoxycarboxim [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034681237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butoxycarboxim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butoxycarboxim
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.386
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTOXYCARBOXIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C51715874E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BUTOXYCARBOXIM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

85-89 °C /Technical/
Details Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 164
Record name BUTOXYCARBOXIM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis Pathways and Chemical Transformations of Butoxycarboxim

Manufacturing Processes and Methodologies for Butoxycarboxim

The core reaction pathway for synthesizing this compound primarily involves the formation of its carbamate (B1207046) moiety. This is achieved through the reaction of a hydroxylamine (B1172632) derivative with methyl isocyanate. A plausible laboratory-scale route involves the coupling of 3-methylsulfonyl-2-butanone oxime with methyl isocyanate under anhydrous conditions. This reaction typically proceeds in polar aprotic solvents, such as acetonitrile (B52724) or dichloromethane (B109758), with bases like 4-dimethylaminopyridin (DMAP) used to enhance nucleophilicity.

Industrial production protocols for analogous carbamates prioritize cost efficiency and safety. These processes often utilize high-capacity stainless steel reactors equipped with temperature-jacketed systems for exothermic reaction control. Double metal cyanide (DMC) catalysts, such as Zn₃[Co(CN)₆]₂, are employed to enhance reaction rates and selectivity, operating via a coordination-insertion mechanism that can reduce activation energy by 15–20 kJ/mol compared to traditional bases. Sustained heating at temperatures between 50°C and 80°C for 48–72 hours is typically maintained to ensure complete conversion.

Quality control measures are rigorous for industrial batches, including purity analysis via high-performance liquid chromatography (HPLC) and residual solvent analysis using gas chromatography-mass spectrometry (GC-MS). Stability testing, often involving accelerated aging studies at 40°C/75% relative humidity for six months, is also conducted.

Byproduct formation is a critical consideration in manufacturing. Common byproducts include N-methylurea, resulting from the hydrolysis of methyl isocyanate in the presence of moisture, and sulfone derivatives, which can arise from over-oxidation of sulfoximine (B86345) intermediates. Mitigation strategies involve stringent moisture control, often achieved by incorporating molecular sieves (3Å) in reaction mixtures, and catalyst tuning, such as substituting DMAP with milder bases like triethylamine (B128534) to reduce side reactions during carboxylation. Solvent selection, favoring dichloromethane over polar solvents like DMF, can also minimize solvolysis.

Table 1: Byproduct Reduction Techniques in this compound Synthesis

ByproductCause of FormationMitigation Strategy
N-MethylureaHydrolysis of isocyanateAnhydrous conditions, Molecular sieves (3Å)
Sulfone DerivativesOver-oxidationControlled oxidant dosing
Isocyanate DimersThermal decompositionTemperature control (<50°C)
Other Side ReactionsNon-selective catalysisCatalyst tuning (e.g., triethylamine instead of DMAP)
SolvolysisPolar solventsSolvent selection (e.g., dichloromethane)

Precursor Compounds and Derivative Relationships (e.g., Butocarboxim (B1668103) Oxidation)

This compound is primarily synthesized as a derivative of Butocarboxim. wikipedia.orgechemi.com It is specifically the sulfone metabolite of Butocarboxim, formed through a sulfoxidation process. echemi.comchemicalbook.com This transformation can be achieved by oxidizing Butocarboxim with peracetic acid. wikipedia.org In mammals, Butocarboxim is metabolized into this compound and its sulfoxide (B87167) derivatives, which are subsequently excreted. chemicalbook.comnih.gov This oxidation of the sulfur molecule is a primary photolytic and metabolic reaction observed in soils, plants, and animals. chemicalbook.com

Beyond its formation from Butocarboxim, intermediate oxidation steps are crucial for stabilizing the carbamate structure. For instance, sulfoximine precursors can undergo nitration using nitric acid in acetic anhydride (B1165640) or carboxylation by reacting with methyl chloroformate in the presence of DMAP.

This compound also undergoes various chemical transformations, notably hydrolysis. It is susceptible to hydrolysis under both acidic and alkaline conditions, which is significant for its environmental degradation. nih.gov

Table 2: Hydrolysis Reactions of this compound

ConditionpHProductsKinetics (Half-life)
Alkaline Hydrolysis>10Methanesulfonyl acetone (B3395972), Methylamine (B109427), CO₂6–12 hours at 25°C
Acidic Hydrolysis<43-methylsulfonyl-2-butanone oxime, Methylcarbamic acid (decomposes to CO₂ + CH₃NH₂)Slower than alkaline hydrolysis (>24 hours)
Aqueous Hydrolysis5-501 days echemi.comnih.gov
Aqueous Hydrolysis7-18 days echemi.comnih.gov
Aqueous Hydrolysis9-16 days echemi.comnih.gov

Isomeric Forms and Stereochemical Considerations of this compound

This compound exists in isomeric forms due to the presence of a carbon-nitrogen double bond (C=N) in its oxime moiety, leading to (E)- and (Z)-isomers. echemi.comherts.ac.uk Technical grade this compound typically contains a mixture of these isomers, with the (E)-isomer predominating. The ratio of (E)- to (Z)-isomers is generally reported to be between 85-90:15-10. echemi.comnih.gov

While the molecule itself is described as racemic, it contains a defined stereocenter, though some sources may indicate 0 or 1 defined stereocenter. nih.govncats.ioresearchgate.net Photodegradation processes, specifically under UV light (λ = 254 nm), can induce oxime isomerization, shifting the E/Z isomer ratio. For instance, an initial E/Z ratio of 85:15 can shift to 70:30 upon photodegradation.

Biochemical and Molecular Mechanisms of Butoxycarboxim Action

Acetylcholinesterase Inhibition Dynamics

The inhibition of acetylcholinesterase by butoxycarboxim is a dynamic process involving the formation and subsequent dissociation of an enzyme-inhibitor complex. This interaction disrupts the normal hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). nih.gov

This compound, like other carbamate (B1207046) insecticides, functions by binding to the active site of acetylcholinesterase. echemi.comscielo.br This binding process, known as carbamoylation, involves the transfer of the carbamoyl (B1232498) group from this compound to a serine hydroxyl group within the active site of the AChE enzyme. nih.govmdpi.com This creates a carbamylated enzyme that is temporarily unable to perform its essential function of breaking down acetylcholine. nih.govechemi.com

The formation of this enzyme-inhibitor complex prevents the hydrolysis of acetylcholine, leading to its accumulation in the synaptic cleft. nih.govmhmedical.com This accumulation results in the continuous stimulation of cholinergic receptors, disrupting normal nerve impulse transmission. mhmedical.com Methylcarbamates derived from oximes, such as this compound, are specifically designed to fit effectively into the active site of the AChE enzyme, generally making them robust inhibitors. scielo.br

A key characteristic of the interaction between this compound and acetylcholinesterase is its reversibility. nih.govnih.gov The carbamylated enzyme complex is inherently unstable. nih.govechemi.com Spontaneous hydrolysis of the carbamoyl group from the enzyme's active site occurs, leading to the regeneration of functional acetylcholinesterase. mdpi.com

This process of decarbamoylation is significantly faster than the dephosphorylation that occurs with organophosphate insecticides. nih.govechemi.com Consequently, the inhibition of AChE by this compound is considered reversible, and the recovery of enzyme function is relatively rapid once the insect is no longer exposed to the compound. nih.gov This mechanism is sometimes referred to as "pseudo-irreversible" because, while a covalent bond is formed, it is hydrolytically unstable and allows for the eventual resurrection of cholinesterase activity. mdpi.com

Neurophysiological Effects on Target Insect Organisms

The inhibition of acetylcholinesterase and the subsequent accumulation of acetylcholine at the nerve synapses lead to severe neurophysiological consequences for target insects. epa.govresearchgate.net The excess acetylcholine causes continuous and uncontrolled firing of nerve impulses. mhmedical.com

This state of hyperexcitation of the insect's central nervous system manifests as a series of symptoms, including tremors, hyperactivity, convulsions, and eventually, paralysis. nih.gov The constant stimulation of muscarinic and nicotinic receptors disrupts essential functions such as movement, feeding, and respiration. mhmedical.com Ultimately, the disruption of the nervous system is lethal to the insect. epa.gov

Comparative Analysis of this compound with Related Oximcarbamate Insecticides

This compound is one of several oxime carbamate insecticides that share a similar mode of action. A comparative analysis highlights the common principles of AChE inhibition within this chemical subgroup, as well as potential variations. Other notable oxime carbamates include Aldicarb, Oxamyl, and Methomyl. scielo.brcroplife.org.aumdpi.com All function as reversible inhibitors of acetylcholinesterase through the process of carbamoylation. nih.govmdpi.com

While they share a common target and mechanism, differences in their chemical structures can influence their potency, systemic properties, and the rate of both carbamoylation and decarbamoylation. These factors contribute to variations in their insecticidal spectrum and efficacy.

Interactive Table: Comparison of Related Oxime Carbamate Insecticides

FeatureThis compoundAldicarbOxamylMethomyl
Primary Mode of Action Acetylcholinesterase (AChE) InhibitionAcetylcholinesterase (AChE) InhibitionAcetylcholinesterase (AChE) InhibitionAcetylcholinesterase (AChE) Inhibition
Mechanism Reversible Carbamoylation of AChEReversible Carbamoylation of AChEReversible Carbamoylation of AChEReversible Carbamoylation of AChE
Systemic Activity SystemicSystemicSystemicSystemic
Chemical Sub-group Oxime CarbamateOxime CarbamateOxime CarbamateOxime Carbamate

Environmental Fate and Ecological Dynamics of Butoxycarboxim

Terrestrial Environmental Fate

Butoxycarboxim's presence in the terrestrial environment can result from its historical use as an insecticide nih.gov. Its fate in soil is influenced by its mobility and degradation pathways nih.gov.

This compound is expected to exhibit very high mobility in soil nih.govechemi.comnih.gov. This high mobility is indicated by its estimated organic carbon-water (B12546825) partition coefficient (Koc) values. One estimation places the Koc at 37 nih.gov, while another estimation, derived from a structure estimation method, suggests a Koc of 10 echemi.comnih.govchemicalbook.com. According to classification schemes, a Koc value of 10 or 37 suggests very high mobility in soil nih.govechemi.comnih.gov. This indicates that this compound is not expected to adsorb significantly to suspended solids and sediment in aquatic environments echemi.comnih.gov.

Table 1: Estimated Soil Mobility and Adsorption Characteristics of this compound

ParameterValueMobility ClassificationSource
Koc37Very High Mobility nih.gov
Koc10Very High Mobility echemi.comnih.gov

This compound degrades in soil, with reported half-lives ranging from 1 to 8 days nih.govechemi.com. Other sources indicate a half-life of 41-44 days at 20 °C echemi.comnih.gov. In sterilized soil exposed to sunlight, half-lives were approximately 9-11 days nih.govechemi.com. The degradation process in soil involves the splitting off of the methylamine (B109427) moiety and the oxidation of the sulfur atom to sulfoxide (B87167) and sulfone agropages.com. Microbial degradation, specifically by Rhodococcus species, can hydrolyze the carbamate (B1207046) bond under aerobic conditions .

Table 2: Soil Half-life of this compound

ConditionHalf-life (days)Source
General Soil1-8 nih.govechemi.com
Soil (20 °C)41-44 echemi.comnih.gov
Sterilized Soil (sunlight)9-11 nih.govechemi.com

Aquatic Environmental Fate

This compound is highly soluble in water herts.ac.uk. Its fate in aquatic environments is influenced by hydrolysis, volatilization, and its potential for bioconcentration herts.ac.ukechemi.comnih.gov.

This compound is stable at pH 5-7, up to 50 °C, but is hydrolyzed by strong acids and alkalis nih.govechemi.com. Aqueous hydrolysis half-lives demonstrate a strong pH dependence echemi.comnih.gov. At pH 5, the half-life is 501 days. At neutral pH (pH 7), the half-life significantly decreases to 18 days. Under alkaline conditions (pH 9), the hydrolysis is even faster, with a half-life of 16 days echemi.comnih.gov. The first step in the metabolism of carbamates, including this compound, is hydrolysis to carbamic acid, which subsequently decomposes to carbon dioxide and the corresponding amine nih.govechemi.com.

Table 3: Aqueous Hydrolysis Half-lives of this compound at Different pH Values

pH ValueHalf-life (days)Source
5501 echemi.comnih.gov
718 echemi.comnih.gov
916 echemi.comnih.gov

Volatilization from water surfaces is not expected to be an important fate process for this compound nih.govechemi.comnih.govechemi.com. This is supported by its estimated Henry's Law constant. One source provides a Henry's Law constant of 5.70 x 10⁻¹⁰ atm-cu m/mole nih.govechemi.com, while another estimates it at 2.8 x 10⁻¹² atm-cu m/mole echemi.comnih.gov. Both values indicate that this compound is essentially nonvolatile from water surfaces echemi.comnih.govechemi.com. Volatilization from moist or dry soil surfaces is also not expected nih.govechemi.comechemi.com.

Table 4: Volatilization Characteristics of this compound

ParameterValue (atm-cu m/mole)Volatility from WaterSource
Henry's Law Constant5.70 x 10⁻¹⁰Not Expected nih.govechemi.com
Henry's Law Constant2.8 x 10⁻¹²Essentially Nonvolatile echemi.comnih.gov

The potential for bioconcentration of this compound in aquatic organisms is considered low nih.govechemi.comnih.gov. An estimated Bioconcentration Factor (BCF) of 1.4 has been reported, derived from its log Kow of 1.1 nih.govechemi.com. Another estimated BCF of 3.1 was calculated using an estimated log Kow of -0.81 echemi.comnih.gov. According to classification schemes, these BCF values suggest a low potential for bioconcentration in aquatic organisms nih.govechemi.comnih.govchemicalbook.com.

Table 5: Bioconcentration Potential of this compound

ParameterValueBioconcentration PotentialSource
BCF1.4Low nih.govechemi.com
BCF3.1Low echemi.comnih.gov

Atmospheric Environmental Fate

The atmospheric fate of this compound is governed by its physical properties and reactivity with atmospheric constituents.

Gas/Particle Partitioning in the Atmosphere

This compound is classified as a semivolatile organic compound. Based on its vapor pressure of 2.0X10⁻⁶ mm Hg at 20 °C, it is predicted to exist in both the vapor and particulate phases within the ambient atmosphere. echemi.comnih.gov This partitioning is a crucial factor influencing its atmospheric transport and deposition. Particulate-phase this compound can be removed from the air through processes such as wet and dry deposition. echemi.comnih.gov

Atmospheric Degradation via Hydroxyl Radical Reactions

Vapor-phase this compound undergoes degradation in the atmosphere primarily through reactions with photochemically-produced hydroxyl radicals. echemi.comnih.gov The estimated rate constant for this reaction at 25 °C is 2.4X10⁻¹¹ cm³/molecule-sec. echemi.comnih.gov This reaction rate translates to an atmospheric half-life of approximately 1.4 days (equivalent to 33.6 hours), assuming an atmospheric concentration of 5X10⁵ hydroxyl radicals per cubic centimeter. echemi.comnih.gov This indicates a moderate rate of degradation in the atmosphere.

Photolysis Susceptibility of this compound

This compound is generally considered to have low susceptibility to direct photolysis by sunlight. It is not expected to absorb light at wavelengths greater than 290 nm, which are typically present in sunlight reaching the Earth's surface. echemi.comnih.gov Furthermore, research indicates that this compound is stable to UV light. chemicalbook.com However, under specific laboratory conditions using UV light at a wavelength of 254 nm, degradation via C-S bond cleavage and oxime isomerization has been observed. This suggests that while direct solar photolysis is unlikely to be a major degradation pathway, it can undergo photochemical transformations under certain conditions.

Metabolite Formation and Environmental Persistence of this compound Derivatives

This compound is intrinsically linked to Butocarboxim (B1668103), serving as its sulfone metabolite, formed through a sulfoxidation process. chemicalbook.com

Metabolic Pathways and Persistence:

In mammals, Butocarboxim is metabolized into this compound and its sulfoxide derivatives, which are subsequently excreted in the urine. nih.govagropages.com

In soil environments, the degradation of this compound involves the splitting off of the methylamine moiety and the oxidation of the sulfur atom to sulfoxide and sulfone. agropages.com

this compound demonstrates moderate persistence in soils, with a reported half-life ranging from 41 to 44 days at 20 °C. echemi.comherts.ac.uk This persistence is influenced by environmental factors such as moisture and temperature.

In aqueous environments, this compound's hydrolysis half-lives are pH-dependent. At 20 °C, the half-lives are approximately 501 days at pH 5, 18 days at pH 7, and 16 days at pH 9. echemi.comnih.govherts.ac.uk It is also known to be hydrolyzed by strong acids and alkalis. chemicalbook.comherts.ac.uk

Water-soluble metabolites of this compound, at concentrations of 1.66 mg/kg, have been identified as posing potential risks to aquatic systems.

Table 1: Hydrolysis Half-Lives of this compound at 20 °C

pH ValueHalf-Life (days)
5501
718
916

Ecological Interactions and Environmental Distribution Pathways

The environmental distribution and ecological interactions of this compound are influenced by its mobility, potential for volatilization, and bioconcentration.

Mobility and Volatilization:

this compound is expected to exhibit very high mobility in soil, indicated by an estimated soil organic carbon-water partitioning coefficient (Koc) value of 10. echemi.comherts.ac.uk This suggests that it is not anticipated to adsorb significantly to suspended solids and sediment in aquatic environments. echemi.com

Volatilization from moist soil surfaces is not considered an important fate process for this compound, given its Henry's Law constant of 2.8X10⁻¹² atm-cu m/mole. echemi.com Similarly, it is expected to be essentially nonvolatile from water surfaces. echemi.com

Bioconcentration:

An estimated Bioconcentration Factor (BCF) of 3.1 has been calculated for this compound. echemi.comnih.gov According to classification schemes, this BCF value indicates a low potential for bioconcentration in aquatic organisms. echemi.comnih.gov

Ecological Interactions:

However, studies suggest that this compound can affect non-target organisms, including beneficial insects, aquatic life, and soil microorganisms.

Despite these broader ecological considerations, specific tests have indicated that this compound is not hazardous to bees. echemi.com

Metabolism and Biotransformation of Butoxycarboxim in Biological Systems

General Carbamate (B1207046) Biotransformation Principles The biotransformation of carbamates in biological systems typically involves a combination of Phase I (hydrolysis and oxidation) and Phase II (conjugation) reactions, leading to the formation of more water-soluble and excretable metabolites.

Oxidation Processes (e.g., sulfoxidation, O-dealkylation, N-methyl hydroxylation) Oxidation reactions are significant in carbamate biotransformation, often catalyzed by mixed-function oxidase (MFO) enzymes, including Cytochrome P450 (P450) enzymes.wikipedia.orgCommon oxidative pathways include:

Hydroxylation: This can occur on aromatic rings or aliphatic side chains of the carbamate molecule. wikipedia.org

O-dealkylation: This process involves the removal of an alkyl group from an oxygen atom. P450 enzymes catalyze this by abstracting a hydrogen atom from the carbon adjacent to the oxygen, forming a radical, followed by hydroxyl recombination to yield an unstable hemiacetal intermediate that dissociates into an alcohol and a carbonyl compound.

N-methyl hydroxylation: This involves the hydroxylation of an N-methyl group. wikipedia.org

N-dealkylation: This is a common reaction that typically produces an unstable α-hydroxy alkyl intermediate, which then undergoes non-oxidative cleavage to release an aldehyde, resulting in a dealkylated product.

Sulfoxidation: For carbamates containing a sulfur atom, such as Butocarboxim (B1668103), sulfoxidation involves the oxidation of a sulfide (B99878) to a sulfoxide (B87167). This reaction is also catalyzed by P450 enzymes. Butoxycarboxim itself is a sulfone, indicating it is an oxidized metabolite, likely formed through sulfoxidation of a precursor compound like Butocarboxim. ontosight.ai

While metabolites are generally less toxic than their parent compounds, in some instances, metabolic products can be equally or even more toxic. wikipedia.org

Analytical Methodologies for Butoxycarboxim Detection and Quantification

Chromatographic Techniques for Butoxycarboxim Analysis

Chromatographic techniques are widely employed for the analysis of this compound due to their ability to separate and quantify compounds in complex matrices.

High-Performance Liquid Chromatography (HPLC) is a common method for the product analysis of this compound nih.govnih.govechemi.com. HPLC with photodiode array detection (λ = 254 nm) is used for purity analysis in industrial batches . This compound can be determined in various matrices, including water, soil, plants, and air, using HPLC methods sigmaaldrich.com.

An example of an HPLC method for this compound analysis involves a Supelcosil LC-18 5µm column (L=250mm, ID=4.6mm). The eluent typically consists of 30% acetonitrile (B52724) and 70% water with 0.1% phosphoric acid, flowing at 1.0 mL/min. Detection is performed using a UV detector at 200 nm, with an injection volume of 10 µL. Sample preparation often involves diluting the sample to 0.2 mg/mL in the eluent lgcstandards.com.

Table 1: Example HPLC Method Parameters for this compound Analysis

ParameterValue
ColumnSupelcosil LC-18, 5µm (250mm x 4.6mm ID) lgcstandards.com
Eluent30% Acetonitrile, 70% Water + 0.1% Phosphoric acid lgcstandards.com
Flow Rate1.0 mL/min lgcstandards.com
DetectorUV-200nm lgcstandards.com
Injection Volume10 µL lgcstandards.com
Sample Preparation0.2 mg/mL in Eluent lgcstandards.com

Gas-Liquid Chromatography (GLC) is utilized for determining residues of this compound, along with its related compounds like butocarboxim (B1668103), its sulfoxide (B87167), and sulfone nih.gov. Residues are typically determined by GLC of a derivative with a thermionic detector (TID) nih.govnih.govechemi.com. An older method for residue analysis of butocarboxim and this compound involved saponification of the oximcarbamate group, followed by conversion of liberated methylamine (B109427) to N-methyl-2,4-dinitroaniline, which was then determined by gas chromatography with an electron capture detector. Average recoveries for the sulfone and sulfoxide were around 59%, with a limit of determination of approximately 0.04 mg/kg for most fruits and vegetables inchem.org.

An improved method developed later involved extracting with methanol (B129727), followed by separation and cleanup. The toluene-soluble portion (butocarboxim) was taken up in acetone (B3395972) and directly determined by gas chromatography using a nitrogen-selective thermionic detector. Metabolites in the aqueous phase were transferred to chloroform, dried, taken up in methanol, and subjected to ester interchange with sodium hydroxide. The resulting methyl-N-methyl carbamate (B1207046) was then determined by nitrogen-selective gas chromatography. Recoveries for metabolites (sum) averaged 64% inchem.org.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are powerful techniques for the detection and quantification of this compound, especially in complex matrices and for multi-residue pesticide analysis researchgate.netfortis-technologies.comdiva-portal.orgacs.orgthermofisher.comuoguelph.cathermofisher.comcloudfront.netlcms.cz. LC-MS is particularly suitable for non-volatile compounds analyzed in the liquid phase uoguelph.ca.

A sensitive and specific LC-MS method has been developed for determining 45 widely used pesticides, including this compound, in water. This method involves solid-phase extraction using a graphitized carbon black cartridge. For drinking water, the limits of detection (LODs) for this compound ranged from 1 to 9 ng/L, depending on whether total ion current chromatograms or extracted ion current profiles were used acs.org.

For screening and quantitation of pesticide residues in rice, LC-MS/MS methods often utilize a QuEChERS extraction method followed by analysis. The instrument detection limit can be as low as 0.05 ng/mL for many pesticides. Calibration standards are linear over a range, for example, 0.0005 to 0.1 mg/kg, with correlation coefficients typically greater than 0.99. The limits of quantification (LOQs) in rice matrix can be 0.01 mg/kg with acceptable recoveries (70%–120%) and precision (<20%) thermofisher.com. Similar methods are applied for wheat grain, achieving LOQs of 0.01 mg/kg with good recoveries and precision thermofisher.com.

LC-MS/MS methods often involve optimizing parameters such as accurate mass number, retention time window, and ionization forms to improve screening accuracy and avoid false positives or negatives researchgate.net. This compound has a molecular formula of C7H14N2O4S and an accurate molecular weight of 222.0674 Da researchgate.net. Common precursor ions and fragment ions are monitored for identification and quantification. For instance, a common precursor ion for this compound is [M+H]+ at m/z 223.0747 researchgate.neteurl-pesticides.eu.

Table 2: LC-MS/MS Data for this compound

CompoundRetention Time (min)Ionization ModePrecursor Ion (m/z)Quantitation Ion (m/z)Confirmatory Ion (m/z)
This compound1.87 thermofisher.comPositive thermofisher.com223.1 thermofisher.com106 thermofisher.com, 166 eurl-pesticides.eu159 thermofisher.com, 106 eurl-pesticides.eu
This compound2.66 researchgate.netN/A223.0747 researchgate.netN/AN/A

Spectrometric Techniques (e.g., Infrared Spectrometry, Mass Spectrometry)

Spectrometric techniques provide valuable information for the identification and characterization of this compound.

Infrared Spectrometry (IR) Infrared (IR) spectrometry is used for the product analysis of this compound nih.govnih.govechemi.com. FTIR (Fourier Transform Infrared) spectroscopy is a fast, non-destructive, and environmentally friendly method that requires minimal sample preparation researchgate.net. It helps identify functional groups present in a compound by analyzing characteristic absorption bands in the infrared spectrum youtube.com. The IR spectrum of an organic substance acts like a fingerprint, allowing identification by comparison with reference spectra, particularly in the fingerprint region (below 1500 cm⁻¹) youtube.com. While primarily an identification method, IR spectrometry can also be used to detect impurities by choosing intense and specific vibration bands farmaciajournal.com.

Mass Spectrometry (MS) Mass spectrometry (MS) provides highly specific and sensitive detection of this compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns researchgate.netuni.lunih.gov. As discussed in Section 6.1.3, LC-MS and GC-MS are widely used for residue analysis. GC/MS is suitable for volatile/semi-volatile and heat-stable compounds analyzed in the gas phase uoguelph.ca. Advances in GC/MS have enabled the analysis of metabolites in urine of exposed persons, often requiring sample preservation, concentration, extraction, and derivatization to volatile forms nih.gov. LC-MS/MS is particularly effective for multi-residue pesticide analysis, offering high throughput, accuracy, and reliability researchgate.netthermofisher.comthermofisher.com. Predicted Collision Cross Section (CCS) values are also available for this compound adducts, which can aid in identification in MS-based methods uni.lu.

Immunochemical Assay Development for this compound and Related Compounds

Immunochemical assays, such as enzyme-linked immunosorbent assays (ELISA), offer a different approach for the detection of pesticides. While the provided search results mention the development of an enzyme-linked chemiluminescent immunoassay for the detection of Butocarboxim from agricultural products based on monoclonal antibodies sigmaaldrich.com, specific details on the development of immunochemical assays solely for this compound were not extensively detailed in the provided snippets. However, given its structural similarity to Butocarboxim (this compound is the sulfone metabolite of Butocarboxim t3db.ca), it is plausible that similar immunochemical approaches could be developed or adapted for this compound. These assays typically involve the generation of specific antibodies that bind to the target compound, allowing for its detection and quantification.

Sample Preparation and Extraction Protocols for Environmental and Agronomic Matrices

Effective sample preparation and extraction are critical steps to ensure accurate and reliable quantification of this compound in diverse environmental and agronomic matrices. The goal is to isolate the analyte from the complex matrix and remove interfering substances.

QuEChERS Method: The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation approach for pesticide analysis in agricultural commodities thermofisher.comlcms.czhpst.czandrewalliance.com. This procedure typically involves a single extraction step using acetonitrile hpst.czandrewalliance.com. For dry samples like grains, water is often added to the test portion before extraction with the organic solvent chromatographyonline.com.

A common QuEChERS protocol involves:

Weighing a homogenized sample (e.g., 5 g for rice or wheat grain) into an extraction tube thermofisher.comthermofisher.com.

Adding HPLC grade water (often containing 1% acetic acid) and allowing the sample to soak thermofisher.comthermofisher.com.

Adding acetonitrile to the tube thermofisher.comthermofisher.com.

Vigorously shaking the mixture (e.g., for 1 minute on a vortex mixer at 2500 rpm) thermofisher.comthermofisher.com.

Adding anhydrous MgSO4 and sodium acetate (B1210297) (or a pre-prepared QuEChERS salt mixture) to induce phase separation and remove excess water thermofisher.comthermofisher.comlcms.czhpst.cz.

Vigorously mixing again thermofisher.comthermofisher.com.

Centrifuging the sample to separate the layers thermofisher.comthermofisher.comlcms.cz.

Filtering the acetonitrile supernatant, often through a 0.2 µm PTFE membrane filter thermofisher.com.

Diluting the extract with water (e.g., 1:1 or 50:50) before LC-MS/MS analysis to optimize mobile phase conditions and prevent peak distortion for early eluting compounds thermofisher.comthermofisher.comlcms.czandrewalliance.com.

The QuEChERS method allows for the extraction of a wide range of pesticides, but matrix co-extractives can still be present, necessitating proper dilution or matrix-matched calibration for accurate results lcms.czhpst.czandrewalliance.com.

Other Extraction Methods: Older methods for residue analysis involved separating water-soluble and toluene-soluble components after extraction inchem.org. For example, butocarboxim and this compound residues were extracted with methanol inchem.org. Solid-phase extraction (SPE) is also a common technique for environmental pollutants in water, including pesticides acs.orgobrnutafaza.hr. SPE can involve various sorbents like graphitized carbon black acs.org.

Matrix Effects and Calibration: Matrix effects are a common concern in pesticide analysis, influencing detection and quantification quality andrewalliance.com. To compensate for these effects, matrix-matched calibration standards are often recommended lcms.czeurl-pesticides.euandrewalliance.com. This involves preparing calibration curves in extracts of the same matrix type as the samples, or using internal standards cloudfront.netandrewalliance.com.

Butoxycarboxim in Contemporary Academic Research Paradigms

Role as a Model Compound in Carbamate (B1207046) Insecticide Research

Butoxycarboxim, a synthetic carbamate, serves as a significant model compound in research dedicated to understanding the broader class of carbamate insecticides. Its utility stems from its well-defined mechanism of action, which involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission in insects nih.govt3db.canih.gov. By studying this compound, researchers can elucidate the fundamental principles governing the efficacy and biological interactions of similar carbamate compounds used in pest control .

Carbamate insecticides, including this compound, function by forming an unstable complex with the active site of AChE through a process known as carbamoylation t3db.canih.gov. This inhibition prevents the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh), leading to its accumulation in the synaptic cleft, continuous nerve impulse transmission, and ultimately, paralysis and death in the target insect t3db.ca. The reversibility of this inhibition distinguishes carbamates from organophosphates, though both target AChE t3db.canih.gov. Investigations into this compound's interaction with AChE contribute to a deeper understanding of target-site binding, enzyme kinetics, and structure-activity relationships within the carbamate family.

Studies on Insect Resistance Mechanisms to this compound

The development of insecticide resistance is a critical challenge in pest management, and this compound, like other widely used insecticides, is subject to such evolutionary pressures. Research into insect resistance mechanisms to this compound primarily focuses on target-site insensitivity and metabolic detoxification.

This compound is classified by the Insecticide Resistance Action Committee (IRAC) as an Acetylcholinesterase (AChE) inhibitor, belonging to Group 1A (Carbamates) herts.ac.uk. A common mechanism of resistance to carbamates and organophosphates involves mutations in the AChE gene, which can lead to an insensitive form of the enzyme that reduces the insecticide's binding efficacy nih.govmdpi.comnih.gov. While some sources indicate no identified resistance specifically for this compound herts.ac.uk, other research suggests that resistance to carbamates, generally, can develop in mite populations due to such AChE gene mutations . This highlights the ongoing need for vigilance and further research into specific resistance cases for this compound.

Beyond target-site modifications, insects can develop other resistance mechanisms:

Metabolic Resistance: This involves the insect's ability to detoxify or break down the insecticide faster than susceptible insects, often through elevated levels or more efficient forms of enzymes like esterases, glutathione (B108866) S-transferases, or cytochrome P450 monooxygenases mdpi.cominvivochem.cn.

Penetration Resistance: This mechanism involves changes in the insect's outer cuticle that slow down the absorption of the chemical into its body invivochem.cn.

Behavioral Resistance: Resistant insects may exhibit changes in behavior, such as avoiding treated areas or stopping feeding, to reduce exposure to the insecticide invivochem.cn.

Understanding these mechanisms is crucial for developing effective resistance management strategies and preserving the utility of this compound and other carbamate insecticides.

Integration of this compound Considerations in Sustainable Pest Management Strategies (e.g., Agroecology)

The integration of chemical compounds like this compound into sustainable pest management strategies, particularly within the framework of agroecology, is a key area of contemporary research. Agroecology emphasizes applying ecological concepts to design and manage sustainable agroecosystems, aiming to reduce reliance on synthetic pesticides by leveraging biological processes and enhancing biodiversity nih.govalfa-chemistry.com.

Integrated Pest Management (IPM) is a core component of agroecological approaches, advocating for a holistic strategy that combines cultural, biological, physical, and chemical methods to control pests, with chemical pesticides often considered a last resort mims.comresearchgate.netresearchgate.net. For this compound, its consideration within IPM involves:

Monitoring and Thresholds: Regular scouting and monitoring of pest populations are crucial to determine if and when chemical intervention is necessary, ensuring that this compound is applied only when pest populations exceed economic injury levels researchgate.netmdpi.com.

Rotation and Alternation: To mitigate resistance development, IPM strategies recommend rotating or alternating insecticides with different Modes of Action (MoA) flybase.orgscitoys.com. This compound, as an AChE inhibitor (IRAC Group 1A), would be used in rotation with compounds from other IRAC groups to prevent the continuous selection pressure that leads to resistance flybase.orgscitoys.com.

The goal within agroecological crop protection (ACP) is to reduce pest impacts by reorganizing cropping practices and improving agroecosystem sustainability through the optimization of interactions between plant, animal, and microbial communities alfa-chemistry.com. This paradigm shift seeks to move towards pesticide-free agriculture in the future, with chemical interventions like this compound being used judiciously and strategically within a broader ecological context alfa-chemistry.com.

Research into Novel Formulations and Delivery Systems for this compound

Research into novel formulations and delivery systems for insecticides like this compound aims to enhance their efficacy, reduce environmental impact, and improve safety. Traditional formulations often include liquids, aqueous solutions, or soluble powders nih.govechemi.com. However, advancements in material science and nanotechnology are paving the way for more sophisticated delivery methods.

Systemic insecticides, such as this compound, are advantageous because they can be translocated throughout the treated plant, offering protection against sucking pests and burrowing larvae t3db.camitoproteome.org. Novel delivery systems focus on optimizing this systemic action and controlling the release of the active ingredient.

Key areas of research include:

Controlled Release Formulations: These systems are designed to release the active compound at a predetermined rate over an extended period, maintaining effective concentrations while reducing the frequency of application and minimizing environmental exposure researchgate.netnih.govresearchgate.net. This can involve encapsulating the insecticide within various matrices.

Nanotechnology-based Delivery: Encapsulation of this compound in particles such as microparticles, nanoparticles, microcapsules, nanocapsules, or liposomes is being explored herts.ac.uk. These nano-formulations can improve the stability of the active ingredient, enhance its penetration into target organisms or plant tissues, and provide a more targeted delivery herts.ac.uknih.gov.

Synergistic Formulations: Research also investigates combining this compound with other compounds, such as potent solvents or synergists, to increase its penetration to the target site or broaden its insecticidal spectrum, potentially overcoming resistance mechanisms herts.ac.uk.

These advanced formulation technologies represent a significant step towards more efficient and environmentally responsible use of insecticides like this compound in modern agriculture.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butoxycarboxim
Reactant of Route 2
Reactant of Route 2
Butoxycarboxim

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.